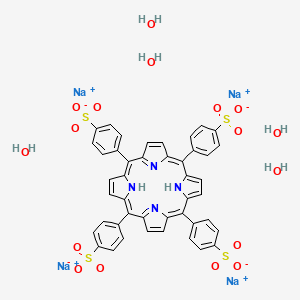

4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid) tetrasodium salt hydrate

Description

This compound (CAS: 652154-11-5), often abbreviated as TSPP or TPPS in literature, is a sulfonated porphyrin derivative with four benzenesulfonic acid groups substituted at the meso-positions of the porphine core. Its tetrasodium salt hydrate form ensures high water solubility (>50 mg/mL), making it suitable for aqueous applications . Key properties include:

- Molecular Formula: C₄₄H₅₄N₄Na₄O₂₄S₄ (with dodecahydrate, MW: 1243.119 g/mol) .

- Purity: ≥98% (TLC), commercially available as a high-purity reagent for research .

- Applications: Photodynamic therapy (PDT), metal-organic framework (MOF) synthesis, sensing, and catalysis due to its strong absorption in the visible spectrum (λₘₐₓ ~411–423 nm) .

The sulfonate groups enhance solubility and enable electrostatic interactions, distinguishing it from non-sulfonated porphyrins .

Properties

Molecular Formula |

C44H36N4Na4O17S4 |

|---|---|

Molecular Weight |

1113.0 g/mol |

IUPAC Name |

tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonate;pentahydrate |

InChI |

InChI=1S/C44H30N4O12S4.4Na.5H2O/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;;;;;;;;/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;5*1H2/q;4*+1;;;;;/p-4 |

InChI Key |

QFJVWFMBTLGPRY-UHFFFAOYSA-J |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])N3)S(=O)(=O)[O-].O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Starting Material

- meso-Tetraphenylporphine (TPP) is the precursor compound. It is a hydrophobic porphyrin with four phenyl groups attached at the meso positions (5, 10, 15, 20).

Sulfonation Process

- The key step is the sulfonation of the phenyl rings of TPP to introduce sulfonic acid groups.

- Sulfonation is typically performed by treating TPP with fuming sulfuric acid (oleum) or chlorosulfonic acid under controlled temperature.

- The reaction conditions are optimized to achieve tetra-substitution, i.e., sulfonation at all four phenyl rings.

- Temperature control is critical: typically low temperatures (0–5 °C) are maintained to avoid degradation of the porphyrin core.

- Reaction times vary from several hours to overnight depending on reagent concentration and temperature.

Workup and Neutralization

- After sulfonation, the reaction mixture is carefully quenched with ice and water.

- The sulfonic acid groups are then neutralized by addition of sodium hydroxide or sodium carbonate to yield the tetrasodium salt.

- The product is isolated by precipitation or crystallization from aqueous solution.

- Typical isolation yields a hydrate form, such as dodecahydrate, which is stable and highly soluble.

Purification

- Purification is often done by recrystallization from water or aqueous alcohol mixtures.

- Thin-layer chromatography (TLC) and spectroscopic methods (UV-Vis, NMR) confirm purity and substitution pattern.

- The final compound is usually obtained as a solid with purity >98% (TLC confirmed).

Detailed Reaction Scheme Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Starting Material | meso-Tetraphenylporphine (TPP) | Hydrophobic porphyrin precursor |

| 2. Sulfonation | Fuming sulfuric acid or chlorosulfonic acid, 0–5 °C, several hours | Introduction of four sulfonic acid groups on phenyl rings |

| 3. Quenching | Ice/water | Termination of sulfonation |

| 4. Neutralization | NaOH or sodium carbonate | Conversion to tetrasodium salt |

| 5. Isolation | Precipitation/crystallization from water | Hydrate form of 4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid) tetrasodium salt |

Research Findings and Notes on Preparation

- Sulfonation of porphyrins is a well-established method to enhance water solubility without disrupting the porphyrin macrocycle.

- The tetra-substituted sulfonated porphyrin retains photophysical properties essential for applications in photodynamic therapy, sensors, and catalysis.

- The hydrate form (e.g., dodecahydrate) is common due to strong hydration of sulfonate groups.

- The compound’s stability in aqueous media is high, but care must be taken during sulfonation to prevent oxidative degradation.

- Metal complexes of this compound are often prepared post-synthesis by metal ion insertion into the porphyrin core.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Sulfonating Agent | Fuming sulfuric acid or chlorosulfonic acid | Strong sulfonating agents required |

| Temperature | 0–5 °C | Low temperature to preserve porphyrin |

| Reaction Time | 4–24 hours | Longer times improve substitution |

| Neutralizing Agent | NaOH or sodium carbonate | To form tetrasodium salt |

| Product Form | Hydrate (e.g., dodecahydrate) | Stable, water-soluble solid |

| Purity | >98% (TLC confirmed) | High purity essential for applications |

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid) tetrasodium salt hydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxidation states, which are useful in catalytic and redox reactions.

Reduction: It can also be reduced under specific conditions to yield reduced forms of the porphyrin ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxidation states of the porphyrin ring, while reduction can yield reduced porphyrin derivatives .

Scientific Research Applications

Analytical Chemistry

One of the primary applications of this compound is in the field of analytical chemistry, particularly as a reagent for the spectrophotometric determination of trace amounts of transition metals. Its high molar extinction coefficient makes it suitable for detecting low concentrations of metal ions in various matrices.

Table 1: Spectrophotometric Properties

| Property | Value |

|---|---|

| Molar Extinction Coefficient | ≥ 430,000 (pH 7.5) |

| Optimal Wavelength | 415 nm |

| Water Content | 3.0 - 8.5% |

This compound can also be utilized in capillary zone electrophoresis, allowing for the separation and analysis of complex mixtures with high resolution and sensitivity .

Biomedical Research

In biomedical applications, the porphyrin structure of this compound allows it to interact with biological systems effectively. Its ability to form complexes with metal ions is particularly useful in developing targeted drug delivery systems and photodynamic therapy agents.

Case Study: Photodynamic Therapy

Research has shown that porphyrins can be used in photodynamic therapy (PDT) for cancer treatment. The compound can generate reactive oxygen species upon light activation, leading to localized destruction of tumor cells. Studies demonstrated that using this porphyrin derivative increased the efficacy of PDT in preclinical models by enhancing cellular uptake and retention within cancerous tissues .

Environmental Science

Another significant application lies in environmental monitoring and remediation. The compound's ability to chelate heavy metals makes it an excellent candidate for detecting and removing pollutants from water sources.

Table 2: Environmental Applications

| Application | Description |

|---|---|

| Heavy Metal Detection | Used as a reagent for detecting trace metals in water samples. |

| Pollutant Remediation | Effective in binding and removing toxic metals from contaminated sites. |

Mechanism of Action

The mechanism by which 4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid) tetrasodium salt hydrate exerts its effects involves its ability to interact with various molecular targets. The porphyrin ring can coordinate with metal ions, facilitating electron transfer reactions. This property is crucial in catalytic processes and in the generation of reactive oxygen species for photodynamic therapy . The benzenesulfonic acid groups enhance the solubility and reactivity of the compound, allowing it to interact with a wide range of biological and chemical systems .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Photophysical and Chemical Properties

- Absorption Spectra :

- Singlet Oxygen Generation : In Gd-TCPP MOFs, singlet oxygen (¹O₂) yield is enhanced compared to free TCPP due to periodic porous structures .

- SERRS Detection: Anionic porphyrins (TSPP, TCPP) require time-dependent adsorption onto Ag nanoparticles for detection, unlike cationic H₂TMPyP, which binds immediately .

Biological Activity

4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid) tetrasodium salt hydrate (CAS No. 35218-75-8) is a synthetic porphyrin derivative characterized by its complex structure and significant biological applications. Its unique properties make it a valuable compound in various fields, including biochemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 934.99 g/mol. It exists as a solid and is soluble in water due to the presence of sulfonic acid groups. The compound's structure includes multiple aromatic rings that contribute to its photophysical properties, making it useful in spectroscopic applications.

Antioxidant Properties

Research indicates that porphyrins exhibit significant antioxidant activity. The sulfonic acid groups enhance the solubility and bioavailability of the compound, allowing it to scavenge free radicals effectively. A study demonstrated that this porphyrin derivative could reduce oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in cells .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. In vitro assays revealed that it inhibits the growth of Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes due to the amphiphilic nature of the porphyrin structure .

Photodynamic Therapy (PDT)

One of the most notable applications of this compound is in photodynamic therapy for cancer treatment. Upon light activation, it generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Studies have reported successful tumor reduction in animal models when treated with this porphyrin derivative under specific light wavelengths .

Case Studies

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The electron-rich porphyrin structure allows it to interact with free radicals.

- Membrane Disruption : The amphiphilic nature facilitates insertion into lipid membranes, leading to cell lysis.

- Light Activation : The ability to generate ROS upon light exposure is crucial for its application in PDT.

Q & A

Basic: What are the recommended methods for characterizing the purity and structural integrity of this porphyrin derivative in aqueous solutions?

Methodological Answer:

- UV-Vis Spectroscopy : Monitor the Soret band (λmax ~411 nm) and Q-bands to confirm porphyrin integrity. Spectral shifts or broadening may indicate impurities or aggregation .

- HPLC Analysis : Use reverse-phase chromatography with UV detection to quantify purity. Dye content ≥75% is typical, but batch variability necessitates rigorous validation .

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) verify substituent positions and detect residual solvents or unreacted precursors .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., hydrated form: 1243.119 g/mol; anhydrous: 790.77 g/mol) .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use NIOSH-approved N100/P3 respirators if dust generation is likely .

- Ventilation : Work in a fume hood to prevent inhalation of aerosols. Avoid skin contact due to potential sensitization risks .

- Storage : Store in sealed containers at 2–8°C in a dry, dark environment to prevent hygroscopic degradation .

- Spill Management : Collect solids with a dustpan, avoid water jets, and dispose as hazardous waste per local regulations .

Advanced: How do pH and ionic strength influence the aggregation behavior of this porphyrin derivative, and what experimental approaches differentiate J- vs H-aggregates?

Methodological Answer:

- pH-Dependent Aggregation : At acidic pH (<4), protonation of sulfonate groups induces H-aggregates (blue-shifted Soret band). At neutral/basic pH, J-aggregates form (red-shifted bands) due to π-π stacking .

- Ionic Strength Effects : High salt concentrations screen electrostatic repulsions, promoting aggregation. Use dynamic light scattering (DLS) to monitor hydrodynamic radius changes .

- Differentiation Techniques :

Advanced: What methodologies are effective for resolving contradictions in reported solubility data across different solvent systems?

Methodological Answer:

- Controlled Solubility Studies : Systematically test solvents (e.g., water, DMSO, methanol) at varying temperatures. Note that hydration state (e.g., dodecahydrate) significantly impacts aqueous solubility .

- Sonication and Heating : Use ultrasonication (30–60 min) or gentle heating (≤50°C) to enhance dissolution in polar aprotic solvents .

- Quantitative Analysis : Employ gravimetric methods or UV-Vis calibration curves to measure saturation concentrations. Report solvent purity and humidity conditions to address discrepancies .

Advanced: How can researchers optimize metal chelation efficiency with this compound while minimizing porphyrin degradation?

Methodological Answer:

- pH Control : Perform chelation at pH 7–8 to deprotonate sulfonate groups without destabilizing the porphyrin macrocycle. Avoid strongly alkaline conditions (>pH 10) to prevent demetallation .

- Stoichiometric Ratios : Use a 1:1 molar ratio of porphyrin to metal ion (e.g., Cu²⁺, Fe³⁺). Monitor reaction progress via UV-Vis to detect metalloporphyrin formation (Soret band shift ~20 nm) .

- Protective Atmospheres : Conduct reactions under nitrogen to prevent oxidation of the porphyrin core .

Advanced: What strategies address batch-to-batch variability in dye content (e.g., 75% vs higher purity grades) for photodynamic studies?

Methodological Answer:

- Purification Protocols :

- Quality Control :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.